5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- is a heterocyclic compound that belongs to the class of thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinazolinone core fused with a thiadiazole ring, makes it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- typically involves the reaction of hydrazonoyl halides with various reagents. One common method is the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol with a few drops of hydrochloric acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its antimicrobial and anticancer activities . The exact pathways depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds with a quinazolinone core also show diverse biological activities.
Uniqueness
The uniqueness of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-phenyl- lies in its fused ring structure, which combines the properties of both thiadiazole and quinazolinone derivatives. This fusion enhances its biological activity and makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
82828-64-6 |
---|---|
Molecular Formula |
C19H11N3OS |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
14-phenyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C19H11N3OS/c23-18-15-10-13-8-4-5-9-14(13)11-16(15)20-19-22(18)21-17(24-19)12-6-2-1-3-7-12/h1-11H |
InChI Key |
IDXHDSPZOJVKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C4=CC5=CC=CC=C5C=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.